(2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride
Overview
Description
(2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyrrole-based compound that is used as a ligand in the synthesis of transition metal complexes, and it has also been studied for its biological and pharmacological properties. In
Scientific Research Applications
Synthesis and Characterization
(2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride and its derivatives have been synthesized and characterized in various studies, highlighting their potential in medicinal chemistry and materials science. For instance, a series of novel Schiff bases of 3-aminomethyl pyridine, structurally related to the compound , were synthesized and screened for anticonvulsant activity. These compounds exhibited significant seizures protection in various models, indicating their potential as anticonvulsant agents (Pandey & Srivastava, 2011). Moreover, new palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands, including pyridin-2-yl)methanamine derivatives, were synthesized and showed promising anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).
Structural Analysis
The structural analysis of related compounds has contributed significantly to the understanding of their properties and potential applications. For example, an X-ray crystallographic and DFT study of bidentate pyrrolide-imine Schiff base ligands revealed the importance of complementary hydrogen bonding in their structure, influencing their stability and reactivity (Akerman & Chiazzari, 2014). Such studies are essential for designing new compounds with desired properties.
Catalytic and Biological Applications
Derivatives of (2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride have been explored for their catalytic and biological activities. Diiron(III) complexes of tridentate 3N ligands, including pyridin-2-yl)methanamine derivatives, served as functional models for methane monooxygenases, showing efficient catalysis in the selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014). Additionally, studies on the synthesis, reactions, and antioxidant activity of pyrrol-1-yl derivatives have shown significant antioxidant activity, further demonstrating the therapeutic potential of these compounds (Zaki et al., 2017).
properties
IUPAC Name |
(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-9-6-11(7-13)10(2)15(9)12-4-3-5-14-8-12;/h3-6,8H,7,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCIJQAIFYRVMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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